(E)-1-(tert-butylamino)-4,4-dimethyl-1-phenylpent-1-en-3-one
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Overview
Description
The compound is an organic molecule with a complex structure. It contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), a tert-butylamino group (which consists of a nitrogen atom bonded to a tertiary butyl group), and a ketone group (a carbon atom double-bonded to an oxygen atom). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the phenyl group might be introduced through a Friedel-Crafts alkylation, the tert-butylamino group through a nucleophilic substitution, and the ketone group through an oxidation reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the phenyl group suggests aromaticity, while the ketone group is polar, which could result in dipole-dipole interactions. The tert-butylamino group could participate in hydrogen bonding .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. The phenyl group might undergo electrophilic aromatic substitution, the ketone group could be involved in nucleophilic addition reactions, and the tert-butylamino group might participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, its polarity, solubility, melting point, boiling point, and reactivity would all be determined by the nature and arrangement of its functional groups .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-1-(tert-butylamino)-4,4-dimethyl-1-phenylpent-1-en-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO/c1-16(2,3)15(19)12-14(18-17(4,5)6)13-10-8-7-9-11-13/h7-12,18H,1-6H3/b14-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLERVPNFQFQKPI-WYMLVPIESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C=C(C1=CC=CC=C1)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C=C(\C1=CC=CC=C1)/NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1E)-1-(tert-Butylamino)-4,4-dimethyl-1-phenylpent-1-en-3-one |
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